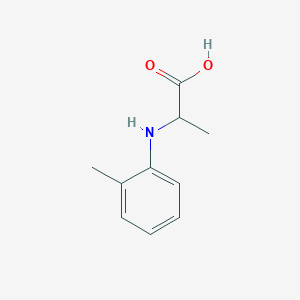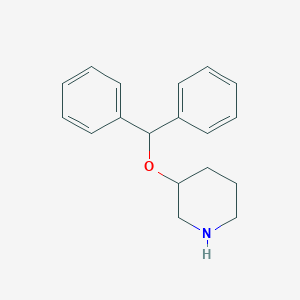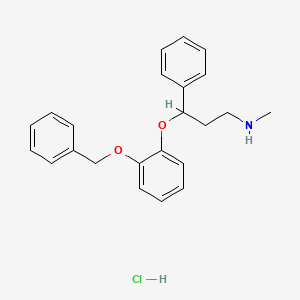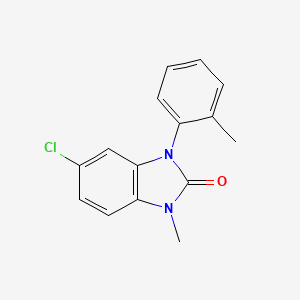
ethyl 7-fluoro-5-(methylsulfonyl)-1H-indole-2-carboxylate
Vue d'ensemble
Description
Ethyl 7-fluoro-5-(methylsulfonyl)-1H-indole-2-carboxylate is a chemical compound with the molecular formula C12H12FNO4S . It is also known by other synonyms such as this compound and 1H-Indole-2-carboxylic acid, 7-fluoro-5-(methylsulfonyl)-, ethyl ester .
Molecular Structure Analysis
The molecular structure of this compound includes an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole ring is substituted at the 7-position with a fluorine atom and at the 5-position with a methylsulfonyl group. Additionally, the 2-position of the indole ring is substituted with a carboxylate group, which is esterified with an ethyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 285.29 and an exact mass of 285.04710720 . It has a melting point of 193-195°C (decomposition) . Computed properties include a XLogP3 of 1.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 4, a topological polar surface area of 84.6, a heavy atom count of 19, and a complexity of 447 .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Compounds structurally related to ethyl 7-fluoro-5-(methylsulfonyl)-1H-indole-2-carboxylate have been synthesized for their potential antibacterial properties. For example, pyridonecarboxylic acids and their analogues demonstrate significant antibacterial activity, indicating the utility of these compounds in developing new antibacterial agents (Egawa et al., 1984).
Chemical Synthesis and Drug Modification
The development of efficient synthetic methods for creating sulfonyl fluorides, including those with modifications of natural products like amino acids and peptides, highlights the importance of these compounds in chemical biology and molecular pharmacology. This demonstrates the role of such compounds in expanding the toolkit for drug development and modification (Ruting Xu et al., 2019).
Nonlinear Optical Materials
Polyphosphazenes containing sulfonyl-based chromophores have been synthesized for their second-order nonlinear optical properties. This research indicates the potential application of sulfonyl-containing compounds in creating materials with specific optical properties, useful in various technological applications (Zhen Li et al., 2004).
Antiviral and Antineoplastic Activities
Compounds related to indole carboxylates have been studied for their antiviral and antineoplastic activities, though specific activities against targeted diseases vary. This suggests that modifications of indole carboxylates, such as this compound, could be relevant in the search for new therapeutic agents (Ivashchenko et al., 2014).
Safety and Hazards
Mécanisme D'action
The methylsulfonyl group in the compound is a common functional group in medicinal chemistry, known for its bioisosteric properties. It can enhance the lipophilicity of a compound, which can improve its ability to cross cell membranes and reach its target .
The presence of a carboxylate group suggests that this compound might be a weak acid, which could influence its absorption and distribution in the body. The fluorine atom can also influence the compound’s pharmacokinetic properties, as fluorine is often used in drug design to improve metabolic stability .
Analyse Biochimique
Biochemical Properties
It is known that the compound has a boiling point of 604.2ºC at 760 mmHg and a melting point of 270-272ºC
Molecular Mechanism
It is important to describe how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
ethyl 7-fluoro-5-methylsulfonyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO4S/c1-3-18-12(15)10-5-7-4-8(19(2,16)17)6-9(13)11(7)14-10/h4-6,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJSJZNRAUFFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)F)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382245 | |
| Record name | Ethyl 7-fluoro-5-(methanesulfonyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849035-83-2 | |
| Record name | Ethyl 7-fluoro-5-(methanesulfonyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![p-Methylcalix[6]arene](/img/structure/B1621790.png)
![2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene](/img/structure/B1621791.png)


![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1621797.png)





